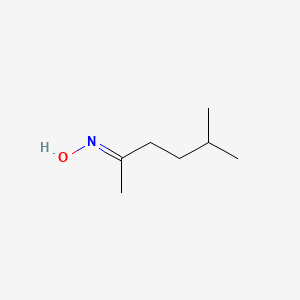

5-Methyl-2-hexanone oxime

Description

Properties

IUPAC Name |

(NE)-N-(5-methylhexan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZUNLVAVHYXNI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-44-2 | |

| Record name | 2-Hexanone, 5-methyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone, 5-methyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methylhexan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylamine Condensation

The most widely documented method involves reacting 5-methyl-2-hexanone with hydroxylamine hydrochloride in acidic or basic media. This nucleophilic addition-elimination reaction proceeds via the following general mechanism:

Key Parameters

-

Temperature : 40–80°C to balance reaction rate and byproduct formation.

-

Solvent Systems : Ethanol-water mixtures (70:30 v/v) enhance reactant solubility.

-

Catalysts : Hydrochloric acid or sodium hydroxide, depending on the desired reaction pathway.

Yield Optimization

-

In-Situ Hydroxylamine Generation : Hydroxylamine hydrochloride is gradually neutralized to avoid excess free hydroxylamine, reducing side reactions.

-

Purification : Liquid-liquid extraction with dichloromethane or column chromatography isolates the oxime with >90% purity.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial synthesis often begins with 5-methyl-3-hexen-2-one, which undergoes selective hydrogenation to yield 5-methyl-2-hexanone before oxime formation.

Catalyst Systems

| Catalyst | Support Material | Hydrogenation Efficiency | Selectivity |

|---|---|---|---|

| Palladium (Pd) | γ-Alumina | 98% | >99% |

| Nickel (Ni) | Silica | 85% | 92% |

Process Conditions

-

Pressure : 10–15 bar H₂

-

Temperature : 120–150°C

-

Residence Time : 2–4 hours

This method minimizes unsaturated byproducts and ensures high feedstock conversion.

Advanced Methodologies

Continuous Flow Synthesis

Recent innovations employ microreactor systems to enhance reaction control:

Advantages

-

Improved Heat Transfer : Enables precise temperature regulation (±1°C).

-

Reduced Reaction Time : 15–30 minutes compared to batch processes.

-

Scalability : Modular designs facilitate industrial adoption.

Operational Parameters

| Parameter | Value Range |

|---|---|

| Flow Rate | 0.5–2.0 mL/min |

| Reactor Volume | 10–50 mL |

| Solvent | Isopropanol/H₂O |

Analytical and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) is standardized for purity assessment:

Chromatographic Conditions

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Newcrom R1 C18 | Acetonitrile/H₂O (70:30) + 0.1% H₃PO₄ | 1.0 mL/min | 6.2 min |

Mass Spectrometry Compatibility

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-hexanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles.

Reduction: The oxime can be reduced to form amines.

Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Nitriles

Reduction: Amines

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, the compound serves as a critical intermediate in organic synthesis and a versatile reagent for various chemical reactions . Its unique molecular structure enables complex transformations, making it valuable for synthetic organic chemists.

Biological Research

The compound plays a significant role in biological research, particularly in:

- Enzyme Inhibition Studies : The oxime group can form stable complexes with metal ions, effectively inhibiting enzyme activity

- Protein Modification Research : Researchers utilize this compound to investigate nucleophilic addition reactions with protein electrophilic centers

Polymer Production

5-Methyl-2-hexanone oxime is instrumental in polymer manufacturing , contributing to the development of advanced synthetic materials.

Agrochemical Sector

The compound finds substantial utility in agrochemical production , potentially serving as a key intermediate in pesticide and agricultural chemical synthesis.

Antimicrobial Research

Derivatives of this compound have demonstrated promising antimicrobial properties. Specific research highlights include:

Antimicrobial Screening Case Study

A comprehensive study evaluated 3-hydroxyimino-5-methyl-2-hexanone (HIMH) against various microorganisms:

| Microorganism | Concentration Range (ppm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 - 200 | Moderate |

| Salmonella typhi | 25 - 100 | Moderate |

| Candida albicans | 50 - 200 | Moderate |

| Mycobacterium tuberculosis | Specific strains | Selective Inhibition |

Comparative Antimicrobial Analysis

Investigations comparing HIMH derivatives with standard antibiotics revealed:

- Bacteriostatic Effects : Promising inhibitory action

- Mechanism : Interaction with ribosomal proteins, disrupting protein synthesis

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse-phase HPLC methods with specific mobile phase configurations:

- Mobile Phase Components : Acetonitrile, water, phosphoric acid

- Mass Spectrometry Compatibility : Replacing phosphoric acid with formic acid

- Column Options : Scalable methods, including UPLC applications

Unique Olfactory Characteristics

This compound offers distinctive fragrance properties:

- Odor Profile : Powerful green note with pyrazine and aldehyde characteristics

- Fragrance Type : Pronounced leafy essence, particularly reminiscent of hazelnut tree leaves

Perfume Applications

The compound is suitable for:

Mechanism of Action

The mechanism of action of 5-methyl-2-hexanone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo nucleophilic addition reactions with electrophilic centers in proteins, leading to modifications in protein structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Physical and Chemical Properties

The table below compares 5-methyl-2-hexanone oxime with structurally analogous oximes:

*Estimated based on structural similarity.

Key Observations :

- Lipophilicity: Olesoxime (logP 7.2) is significantly more lipophilic than this compound (logP 2.27), enhancing its bioavailability for central nervous system applications .

- Toxicity: 4-Methylpentan-2-one oxime is classified as a skin and eye irritant, whereas this compound lacks explicit toxicity data. Regulatory assessments use 5-methyl-3-heptanone oxime as a read-across analog for genotoxicity .

Key Observations :

- This compound shows selective inhibition of M. tuberculosis, while its dioxime derivative (H2MHDDO) exhibits improved potency .

- Hydrazone-oxime hybrids (e.g., from naringin) demonstrate broader antimicrobial and antioxidant profiles, suggesting structural modifications enhance bioactivity .

Stability and Thermal Behavior

- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by hydrogen bonding . This suggests that oximes with aromatic or heterocyclic substituents exhibit higher thermal stability compared to aliphatic oximes like this compound.

Biological Activity

5-Methyl-2-hexanone oxime (C7H15NO) is a ketoxime derived from 5-methyl-2-hexanone. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial research and enzyme inhibition. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound has a molecular weight of 129.20 g/mol and is classified under various names, including methyl isoamyl ketoxime. It can be synthesized through the reaction of 5-methyl-2-hexanone with hydroxylamine, typically in the presence of an acid catalyst .

Synthesis Overview

| Method | Description |

|---|---|

| Hydroxylamine Reaction | Reaction of 5-methyl-2-hexanone with hydroxylamine in acidic conditions. |

| Hydrogenation | Selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst to yield the ketoxime. |

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, potentially inhibiting enzyme activity. Moreover, it can undergo nucleophilic addition reactions with electrophilic centers in proteins, leading to modifications that may alter protein structure and function.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that synthesized derivatives show selective growth inhibition against Mycobacterium tuberculosis and other microorganisms.

Case Studies

- Antimicrobial Screening : A study synthesized 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and evaluated its antimicrobial activity against several strains. The results indicated moderate antibacterial effects at concentrations ranging from 12.5 to 200 ppm against Staphylococcus aureus, Salmonella typhi, and Candida albicans .

- Comparative Analysis : Another investigation compared the activity of HIMH derivatives with standard antibiotics like tetracycline and antifungal agents like amphotericin B. The HIMH derivatives showed promising bacteriostatic effects, which were attributed to their interaction with ribosomal proteins, inhibiting protein synthesis .

Biological Activity Data

The following table summarizes the antimicrobial activity data for various derivatives of this compound:

| Compound | Microorganism Tested | Activity (ppm) | Effect |

|---|---|---|---|

| 3-Hydroxyimino-5-methyl-2-hexanone | Staphylococcus aureus | 12.5 - 200 | Moderate activity |

| Salmonella typhi | 25 - 100 | Moderate activity | |

| Candida albicans | 50 - 200 | Moderate activity | |

| Mycobacterium tuberculosis | Specific strains | Selective inhibition |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-methyl-2-hexanone oxime, and how are they experimentally determined?

- Answer: Critical properties include molecular formula (C₇H₁₅NO), molecular weight (129.20 g/mol), and logP (2.57), which indicate hydrophobicity . Characterization methods include:

- Infrared (IR) spectroscopy to identify oxime functional groups (N-O stretch ~930 cm⁻¹) .

- HPLC analysis using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile/water/phosphoric acid (or formic acid for MS compatibility). Retention times and peak purity are assessed under standardized conditions .

- Density and solubility measurements (e.g., 0.81 g/cm³ at 20°C, 5.4 g/L in water) via gravimetric or spectrophotometric methods .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: The primary method involves condensation of 5-methyl-2-hexanone with hydroxylamine hydrochloride under acidic or basic conditions . Key steps:

- In-situ hydroxylamine generation from hydroxylamine hydrochloride to avoid handling hazardous free hydroxylamine .

- Reaction optimization : Temperature (40–80°C), solvent selection (e.g., ethanol/water mixtures), and pH control to maximize yield .

- Purification : Liquid-liquid extraction or column chromatography to isolate the oxime .

Q. How is this compound analyzed for purity in complex mixtures?

- Answer: Reverse-phase HPLC with UV detection (λ ~210–254 nm) is standard. For example, using a Newcrom R1 column, acetonitrile/water (70:30 v/v), and 0.1% phosphoric acid at 1 mL/min flow rate . Mass spectrometry (MS) or NMR (¹H/¹³C) can confirm structural integrity and detect impurities .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis or application of this compound?

- Answer: Box-Behnken Design (BBD) is effective for multifactor optimization. For example:

- Variables : Reaction temperature, catalyst loading, and solvent ratio .

- Response surface modeling to predict optimal conditions (e.g., 98% conversion of cyclohexanone oxime at 60°C, 5% catalyst ).

- Validation via ANOVA to assess factor significance and model accuracy .

Q. What catalytic systems enhance the efficiency of oxime synthesis or transformation?

- Answer: Co/Zn-grafted mesoporous silica nanoparticles (CZM-1) show high activity (98% conversion) and selectivity (97%) in oxime synthesis under UV/ozone conditions . Ionic liquids (e.g., butyl imidazolium salts) improve reaction kinetics and reduce by-products via enhanced nucleophilicity and solvent effects .

Q. How do structural modifications of this compound influence its biological or chemical activity?

- Answer: Fluorination at the α-carbon of the oxime group lowers pKa and enhances enzyme inhibitory activity (e.g., DAHPS inhibition in E. coli with IC₅₀ = 0.2 mg/mL) . Steric effects from branching (e.g., 5-methyl group) can alter substrate binding in catalytic or antimicrobial applications .

Q. What mechanistic insights explain contradictions in oxime reactivity across studies?

- Answer: Discrepancies in reaction yields or selectivity often arise from:

- Solvent polarity effects : Protic solvents (e.g., water) favor oxime protonation, altering nucleophilic attack pathways .

- Catalyst deactivation : Metal leaching in heterogeneous systems (e.g., CZM-1) reduces long-term efficiency .

- By-product formation : Competing hydrolysis or oxidation pathways under varying pH/temperature conditions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Answer:

- Storage : At 2–30°C in flame-resistant containers (flammability class 3) .

- Exposure limits : Adhere to LD₅₀ guidelines (rat oral: 3200 mg/kg; dermal: 8100 mg/kg) .

- Waste disposal : Neutralize acidic by-products (e.g., HCl from hydroxylamine reactions) before disposal .

Q. How can researchers validate the reproducibility of oxime-related data across laboratories?

- Answer:

- Standardized characterization : Share raw HPLC chromatograms, NMR spectra, and crystallographic data (if available) .

- Interlaboratory comparisons : Use reference materials (e.g., NIST-certified compounds) to calibrate instruments .

- Open-data platforms : Publish detailed synthetic protocols and reaction logs in repositories like Zenodo or ChemRxiv.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.